molecular formula C25H32N4O3 B11368612 N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide

N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide

Cat. No.: B11368612
M. Wt: 436.5 g/mol
InChI Key: NUKHBAIIUXATOD-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the benzodiazole core with 3,4-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the benzodiazole core or the amide linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core may interact with receptor sites, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The dimethoxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE
  • **N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE
  • **N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE

Uniqueness

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core and piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H32N4O3/c1-5-29-21-8-7-19(26-25(30)18-6-9-22(31-3)23(14-18)32-4)15-20(21)27-24(29)16-28-12-10-17(2)11-13-28/h6-9,14-15,17H,5,10-13,16H2,1-4H3,(H,26,30)

InChI Key

NUKHBAIIUXATOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCC(CC4)C

Origin of Product

United States

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